![molecular formula C10H21N3 B1348802 1-(1-Methyl-4-piperidinyl)piperazine CAS No. 23995-88-2](/img/structure/B1348802.png)
1-(1-Methyl-4-piperidinyl)piperazine
Overview
Description
1-(1-Methyl-4-piperidinyl)piperazine, also known as 1-Methyl-4-piperazinopiperidine, is a chemical compound with the molecular formula C10H21N3 . It is used both as a reagent and building block in several synthetic applications . It is also used in the preparation of Pyrazolo Estratrienes as inhibitors of 17-HSD1 .
Molecular Structure Analysis
The molecular weight of 1-(1-Methyl-4-piperidinyl)piperazine is 183.29 . The InChI key is OHUMKYGINIODOY-UHFFFAOYSA-N . The SMILES string representation is CN1CCC(CC1)N2CCNCC2 .Physical And Chemical Properties Analysis
1-(1-Methyl-4-piperidinyl)piperazine is a solid at room temperature . It has a refractive index of n20/D 1.508 . The melting point is reported to be 25.0-32.0°C . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 1-(1-Methyl-4-piperidinyl)piperazine:
Reagent and Building Block in Synthetic Applications
This compound is utilized as a reagent and building block in various synthetic applications due to its chemical properties .
Intermediate in Chemical Synthesis
It serves as an intermediate in the synthesis of more complex chemical entities .
Catalyst for Condensation Reactions
The compound acts as an excellent catalyst for many condensation reactions, facilitating the combination of two molecules into one larger molecule .
Preparation of Wee1 Inhibitor
It is used as a reagent in the preparation of Wee1 inhibitor, which has potential use as antitumor agents .
Inhibitors of 17-HSD1
The compound is involved in the preparation of Pyrazolo Estratrienes as inhibitors of 17-HSD1, an enzyme that plays a role in steroid metabolism .
Corrosion Inhibition Properties
Piperazine compounds, including 1-(1-Methyl-4-piperidinyl)piperazine, have been studied for their corrosion inhibition properties, which are advantageous in various industrial applications .
Safety and Hazards
1-(1-Methyl-4-piperidinyl)piperazine is classified as dangerous. It causes severe skin burns and eye damage. It may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves, clothing, and eye/face protection. It should be used only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that piperazine derivatives often interact with various protein targets .
Mode of Action
It is known that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect .
Biochemical Pathways
It is known that piperazine derivatives can influence protein homeostasis networks, which are highly regulated systems responsible for maintaining the health and productivity of cells .
Pharmacokinetics
The compound has a molecular weight of 18329, which could influence its bioavailability .
Result of Action
It is known that piperazine derivatives can act as catalysts for many condensation reactions .
properties
IUPAC Name |
1-(1-methylpiperidin-4-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3/c1-12-6-2-10(3-7-12)13-8-4-11-5-9-13/h10-11H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUMKYGINIODOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340653 | |
Record name | 1-(1-Methyl-4-piperidinyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-4-piperidinyl)piperazine | |
CAS RN |
23995-88-2 | |
Record name | 1-(1-Methyl-4-piperidinyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23995-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Methyl-4-piperidinyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-(1-Methyl-4-piperidinyl)piperazine (M-PP) in peptide analysis using mass spectrometry?
A: The research article explores various piperazine-based derivatives, including M-PP, for their ability to enhance the detection of peptides in mass spectrometry. These derivatives are reacted with the carboxyl groups of peptides using coupling reagents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and HOAt (1-hydroxy-7-azabenzotriazole), with TFA (trifluoroacetic acid) acting as an activator. [] The study primarily focuses on the effectiveness of 1-(2-pyridyl)piperazine (2-PP) and 1-(2-pyrimidyl)piperazine (2-PMP) in improving ionization efficiency and doesn't delve deeply into the specific impact of M-PP on signal enhancement. []
Q2: Does the research indicate any advantages or disadvantages of using M-PP compared to other piperazine derivatives for this application?
A: The research primarily highlights the superior performance of 2-PP and 2-PMP in enhancing the detection of peptides, particularly those with low molecular weight and high isoelectric points (pI). [] The study doesn't provide a direct comparison of M-PP's effectiveness against other derivatives like 2-PP and 2-PMP. Further investigation would be required to ascertain the specific advantages or disadvantages of using M-PP for peptide derivatization in mass spectrometry.
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